6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide
Description
Overview of Spirocyclic Chemical Scaffolds in Organic Synthesis
Spirocycles are a class of organic compounds characterized by two rings connected through a single, shared atom known as the spiro atom. fujifilm.com This unique structural arrangement imparts a distinct three-dimensionality that is highly sought after in drug discovery and materials science. Unlike flat, aromatic systems, the rigid, non-planar geometry of spirocycles allows for a more precise and diverse projection of functional groups into three-dimensional space. fujifilm.combldpharm.com This can lead to enhanced binding affinity and selectivity for biological targets. bldpharm.com
The synthesis of spirocyclic scaffolds can be challenging due to the creation of a quaternary carbon center at the spiro atom. fujifilm.com However, numerous synthetic strategies have been developed to access these complex structures, including cycloaddition reactions and ring-closing metathesis. combi-blocks.combldpharm.com The incorporation of spirocyclic motifs is a recognized strategy for improving the physicochemical properties of molecules, such as solubility and metabolic stability, which are critical for the development of new therapeutic agents. fujifilm.com
Significance of Heterocyclic Sulfones in Medicinal Chemistry and Chemical Biology
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. When a sulfur atom in its highest oxidation state (VI) is part of a heterocyclic ring, the resulting structure is known as a heterocyclic sulfone. The sulfone group is a key pharmacophore found in numerous approved drugs. combi-blocks.com
The sulfone group is a strong hydrogen bond acceptor and is generally stable to metabolic degradation. bldpharm.com Its incorporation into a molecule can influence properties such as polarity and solubility. bldpharm.com Vinyl sulfones, a related class of compounds, have been extensively studied for their biological activities, including anticancer, anti-infective, and anti-inflammatory properties. Furthermore, heterocyclic sulfones can serve as versatile intermediates in organic synthesis.
Research Rationale and Scope for 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide
The structure of this compound is a compelling target for chemical research due to the synergistic combination of a spirocyclic azetidine (B1206935) and a thiane (B73995) 1,1-dioxide ring. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry, known to impart favorable pharmacokinetic properties. The thiane 1,1-dioxide component introduces the stable and polar sulfone group.
The research interest in this molecule and its derivatives would likely focus on several key areas:
Novel Synthetic Methodologies: Developing efficient and stereoselective routes to this specific spirocyclic system would be a significant contribution to synthetic organic chemistry.
Medicinal Chemistry Applications: The unique three-dimensional shape and the presence of key pharmacophoric elements suggest that derivatives of this scaffold could be explored as novel therapeutic agents. The nitrogen atom of the azetidine ring provides a convenient point for chemical modification to generate libraries of compounds for biological screening.
Scaffold for Drug Discovery: The rigid framework of this compound makes it an ideal scaffold for fragment-based drug discovery, where small molecular fragments are used to build more potent and selective drug candidates.
While detailed research findings on this compound are yet to be widely published, its structural attributes firmly place it within a class of compounds holding immense promise for future scientific exploration.
Compound Information
| Property | Value |
| Compound Name | This compound hydrochloride |
| CAS Number | 2306272-52-4 combi-blocks.combldpharm.com |
| Molecular Formula | C₇H₁₄ClNO₂S combi-blocks.com |
| Molecular Weight | 211.71 g/mol combi-blocks.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
6λ6-thia-2-azaspiro[3.5]nonane 6,6-dioxide |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)3-1-2-7(6-11)4-8-5-7/h8H,1-6H2 |
InChI Key |
YYRGNGNPLKGJAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)CS(=O)(=O)C1 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Thia 2 Azaspiro 3.5 Nonane 6,6 Dioxide
Historical Context of Spirocyclic Sulfone Synthesis
The synthesis of sulfones is a well-established field in organic chemistry, with the first methods dating back to the 19th century. The most traditional and enduring approach involves the oxidation of corresponding sulfides or sulfoxides. Early methods often relied on strong, non-selective oxidizing agents.
Spirocycles were first described in the late 1800s, but their synthesis remained a challenge for many years due to the difficulty in creating the quaternary spiro-carbon center. Early strategies for constructing spirocycles included intramolecular alkylations and cycloaddition reactions. The convergence of these two fields—sulfone synthesis and spirocycle construction—was initially limited by the harsh conditions often required for both transformations, which were incompatible with many functional groups. The development of milder and more selective reagents in the 20th century paved the way for the creation of more complex molecules, including spirocyclic sulfones.
Modern Approaches for Constructing the 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide Scaffold
Modern organic synthesis offers a diverse toolkit for the construction of complex molecules like this compound. These methods often focus on efficiency, selectivity, and the use of readily available starting materials. The synthesis of this target can be conceptually broken down into two key transformations: the formation of the spiro[3.5]nonane core and the introduction of the sulfone group.
Cyclization Reactions for Spiro[3.5]nonane Ring System Formation
The construction of the characteristic spiro[3.5]nonane framework, containing a four-membered azetidine (B1206935) ring and a six-membered piperidine (B6355638) ring, is the primary challenge. Several cyclization strategies can be envisioned for this purpose.
Intramolecular Cyclization: A plausible route involves the formation of one of the rings onto a pre-existing ring at the spiro-center. For instance, a suitably substituted piperidine derivative could undergo an intramolecular reaction to form the azetidine ring. A patent for the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane describes a multi-step sequence involving an initial acylation followed by an intramolecular cyclization to form a lactam, which is subsequently reduced. google.com A similar strategy could be adapted for the 6-Thia-2-azaspiro[3.5]nonane system.
Cycloaddition Reactions: [3+2] cycloaddition reactions are powerful tools for constructing five-membered rings. While not directly applicable to the four-membered azetidine ring in the target compound, variations and other cycloaddition approaches, such as [2+2] photocyclizations, could potentially be employed to construct the azetidine portion of the scaffold.
Prins-type Cyclization: The Prins cyclization and its variants, which typically involve the reaction of an alkene with a carbonyl compound, have been used to create spirocyclic ethers. sigmaaldrich.com An aza-Prins reaction, using an imine or its equivalent, could be a viable strategy for constructing the nitrogen-containing rings of the spiro[3.5]nonane system.
Oxidative Strategies for Sulfone Moiety Introduction
The introduction of the 6,6-dioxide (sulfone) functionality is most commonly achieved through the oxidation of the corresponding thioether (sulfide). This transformation is one of the most reliable and widely used methods in sulfur chemistry. finetechnology-ind.comresearchgate.net The precursor, 6-Thia-2-azaspiro[3.5]nonane, would first be synthesized, followed by oxidation of the sulfur atom.
A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the presence of other sensitive functional groups in the molecule.
| Oxidizing Agent | Conditions | Selectivity |
| Hydrogen Peroxide (H₂O₂) | Often used with a catalyst (e.g., tungstate, tantalum carbide) or in the presence of an organocatalyst. mdpi.com | Can be selective for sulfone formation over the intermediate sulfoxide (B87167) under specific conditions. mdpi.com |
| Potassium Permanganate (KMnO₄) | Can be used supported on an inert material like manganese dioxide. | A strong oxidant, care must be taken to avoid over-oxidation of other functional groups. |
| Urea-Hydrogen Peroxide | A stable, solid source of H₂O₂, often used in a metal-free system. mdpi.com | Considered an environmentally benign option. mdpi.com |
| Selectfluor | Mediates oxidation using water as the oxygen source at room temperature. mdpi.com | Offers rapid and high-yielding conversion of sulfides to sulfones. mdpi.com |
This oxidation step is typically high-yielding and chemoselective for the sulfur atom, making it a robust method for the final step in the synthesis of this compound.
Multicomponent Reaction Protocols for Spirocycle Assembly
Multicomponent reactions (MCRs), where three or more starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. mdpi.comnih.gov The development of an MCR for the direct assembly of the 6-Thia-2-azaspiro[3.5]nonane skeleton is a highly attractive, though challenging, prospect.
One could envision a strategy based on the Schiff base formed from an appropriate amine and a cyclic ketone. For example, a one-pot synthesis of 1-thia-4-azaspiroalkan-3-ones has been reported via the reaction of a Schiff base with thioglycolic acid. nih.gov Adapting this concept, a hypothetical MCR could involve a piperidine-derived precursor, an amine-containing component, and a sulfur-containing building block to rapidly assemble the core structure. While specific MCRs for thiazole (B1198619) derivatives are known, designing a protocol for the target spiro-sulfone would represent a novel synthetic innovation. ambeed.com
Visible-Light-Driven Photocatalysis in Spiro-Heterocycle Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. nih.gov This methodology has been successfully applied to the synthesis of spirocyclic compounds. nih.gov
A photocatalytic approach to the 6-Thia-2-azaspiro[3.5]nonane scaffold could proceed via a radical cascade reaction. For instance, photocatalysis can facilitate the generation of N-centered radicals from N-allylsulfonamides, which can then engage in cyclization with an alkene to construct spirocyclic pyrrolidines. ambeed.com A similar strategy could be designed where a radical is generated on a precursor molecule, leading to an intramolecular cyclization to form either the azetidine or piperidine ring of the spiro-system. The mild conditions of photocatalysis are often compatible with a wide range of functional groups, making it an ideal strategy for complex molecule synthesis.
Stereoselective Synthesis of this compound and its Chiral Analogs
The creation of chiral molecules is of paramount importance in drug discovery, as different enantiomers can have vastly different biological activities. The spiro-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Furthermore, substitution on the rings can introduce additional stereocenters.
Achieving stereoselectivity in the synthesis of this target requires careful planning. Potential strategies include:
Chiral Catalysis: Employing a chiral catalyst, such as a chiral Lewis acid or an organocatalyst, could influence the stereochemical outcome of the key ring-forming cyclization step.
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemistry of the reaction, with the auxiliary being removed in a later step.
Enzymatic Reactions: Biocatalysis offers an excellent method for achieving high levels of stereoselectivity. Recently, an enzymatic platform using engineered carbene transferases was developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, providing access to different stereoisomers with high selectivity. chemrxiv.org A similar biocatalytic approach could potentially be developed for the synthesis of the target compound.
Diastereoselective Reactions: If a chiral center is already present in a starting material, it can influence the formation of new stereocenters in a diastereoselective manner. For example, a highly stereoselective synthesis of fused heterocycles has been achieved through a tandem reaction sequence where the stereochemistry is controlled throughout the process.
The development of a stereoselective synthesis is crucial for exploring the full potential of this compound and its analogs as pharmaceutical agents.
Mechanistic Investigations of Key Synthetic Transformations
The construction of the this compound framework would likely involve two critical transformations: the formation of the spirocyclic core and the oxidation of the thioether to a sulfone. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and improving yields.
The formation of the azaspiro[3.5]nonane skeleton can be approached through several synthetic strategies, each with distinct mechanistic pathways. One plausible approach involves the cyclization of a pre-functionalized piperidine derivative. For instance, a strategy analogous to the synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane could be adapted. google.com This would likely involve the reaction of a suitable piperidine-based precursor containing a nucleophilic nitrogen and an electrophilic side chain, leading to an intramolecular cyclization to form the azetidine ring.
Another powerful method for constructing spirocycles is through radical cyclization. The synthesis of spirocyclic vinyl sulfones has been achieved through a cascade of radical cyclization followed by a (hetero)aryl migration. rsc.orgrsc.org A plausible mechanism for a related transformation begins with the generation of a sulfonyl radical, which then adds to an alkyne to form a vinyl radical intermediate. nih.gov This intermediate can then undergo intramolecular cyclization to form the spirocyclic system. nih.gov The reaction pathway involves the formation of several transient radical intermediates, and the regioselectivity of the cyclization is a key factor.
The final step in the synthesis would be the oxidation of the thioether to the corresponding sulfone. The oxidation of thioethers to sulfones typically proceeds through a sulfoxide intermediate. acs.org The mechanism of this oxidation can vary depending on the oxidant and catalyst used. For example, with hydrogen peroxide, the reaction can be catalyzed by various metal species.
A proposed reaction mechanism for the photocatalytic synthesis of spirocyclic vinyl sulfones involves the initial reduction of a sulfonyl chloride by an excited photocatalyst to generate a sulfonyl radical. nih.gov This is followed by addition to an alkyne, intramolecular cyclization of the resulting vinyl radical, and subsequent migration and oxidation steps to yield the final product. nih.gov
Catalysis plays a pivotal role in the synthesis of complex molecules like this compound, offering pathways to improved yields, enhanced selectivity, and milder reaction conditions.
In the context of forming the spirocyclic core, various catalytic systems can be employed. For instance, photocatalysis has emerged as a powerful tool for the synthesis of spirocyclic vinyl sulfones. rsc.orgnih.gov Iridium-based photocatalysts, such as fac-Ir(ppy)3, have been shown to be effective in initiating the radical cyclization cascade under mild, visible-light irradiation. nih.gov The catalyst's role is to facilitate the single-electron transfer process that generates the initial radical species, thus driving the reaction forward. nih.gov The choice of catalyst and reaction conditions can significantly influence the efficiency of the cyclization and the stereochemical outcome.
For the oxidation of the thioether to the sulfone, a range of catalysts can be utilized to enhance the rate and selectivity of the reaction. While strong oxidants can achieve this transformation, they often lack selectivity and can lead to over-oxidation or degradation of other functional groups. Catalytic systems, such as those based on titanium-containing zeolites (e.g., TS-1), have been shown to effectively catalyze the oxidation of thioethers to sulfones using hydrogen peroxide as a green oxidant. rsc.orgresearchgate.net The shape-selectivity of these zeolite catalysts can be exploited to control the reaction, for instance, by favoring the formation of the sulfone over the intermediate sulfoxide for certain substrates. rsc.org The use of a base that is too large to enter the zeolite pores can suppress the non-catalyzed solution reaction, further enhancing the selectivity of the catalyzed process. rsc.org
Electrochemical methods also offer a catalytic approach to thioether oxidation, providing a reagent-free alternative. rsc.org While not always selected for large-scale production, the study of electrochemical oxidation can provide valuable insights into the reaction mechanism and the factors influencing product distribution. rsc.org
The table below summarizes some catalytic systems that could be relevant for the synthesis of this compound based on analogous transformations.
| Transformation | Catalyst | Reagents | Key Advantages |
| Spirocyclization | fac-Ir(ppy)3 | Visible light | Mild conditions, radical pathway |
| Thioether Oxidation | Titanium Silicalite-1 (TS-1) | Hydrogen Peroxide | High selectivity for sulfone, green oxidant |
| Thioether Oxidation | Electrochemical | Electric current | Reagent-free, controllable |
Advanced Structural Characterization and Conformational Analysis of 6 Thia 2 Azaspiro 3.5 Nonane 6,6 Dioxide
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
A definitive structural confirmation of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide would necessitate a suite of high-resolution spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are fundamental for delineating the carbon-hydrogen framework.
In the ¹H NMR spectrum , one would anticipate a series of complex multiplets corresponding to the protons on the two distinct rings. The protons on carbons adjacent to the electron-withdrawing sulfone group (SO₂) and the nitrogen atom would be significantly deshielded, appearing at a lower field. For example, protons alpha to a sulfonyl group in a hydrocarbon chain typically resonate around 3.7 ppm. acdlabs.com The N-H proton of the secondary amine would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to intermolecular hydrogen bonding effects. mdpi.com
The ¹³C NMR spectrum would provide a unique signal for each of the seven carbon atoms. The spiro carbon, as a quaternary center, would have a characteristic chemical shift. The carbons bonded directly to the nitrogen and the sulfur of the sulfone group would be shifted downfield. The unequivocal assignment of these signals would be achieved through two-dimensional NMR experiments like COSY and HSQC, which reveal proton-proton and proton-carbon correlations, respectively, thereby confirming the molecule's connectivity. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy serves to identify the key functional groups.
The most diagnostic signals would arise from the sulfone group, with strong, characteristic absorption bands expected for its asymmetric and symmetric stretching vibrations in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com
The N-H stretch of the secondary amine would be identifiable as a moderate band in the 3300-3500 cm⁻¹ range.
Aliphatic C-H stretching vibrations from both rings would be observed in the 3000-2800 cm⁻¹ region. acdlabs.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula by providing a precise mass of the molecular ion. youtube.com Further structural details can be obtained from the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments. frontiersin.org Plausible fragmentation pathways for this spirocyclic system would likely involve cleavage of the rings, leading to characteristic neutral losses or charged fragments corresponding to the thietane (B1214591) dioxide and piperidine (B6355638) moieties.
X-ray Crystallography Studies of this compound Derivatives
While a crystal structure for the parent compound is not publicly documented, X-ray crystallography on a suitable solid derivative would offer incontrovertible proof of its three-dimensional structure and packing in the solid state.
Analysis of Molecular Geometry (Bond Lengths, Bond Angles, Torsion Angles)
Crystallographic analysis provides precise data on the spatial arrangement of atoms. Based on typical values for related structures, a hypothetical set of geometric parameters can be proposed. The sulfur atom would exhibit a tetrahedral geometry.
Hypothetical Molecular Geometry Data
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| S=O | ~1.43 - 1.46 |
| C-S | ~1.80 - 1.84 |
| C-N | ~1.47 - 1.51 |
| C-C (piperidine) | ~1.52 - 1.54 |
| C-C (thietane) | ~1.54 - 1.56 |
| Bond Angles (°) | |
| O=S=O | ~117 - 120 |
| C-S-C (in thietane ring) | ~77 - 80 |
| O=S-C | ~108 - 111 |
| C-N-C | ~110 - 114 |
| C-C-C (piperidine) | ~109 - 112 |
| C-C-C (thietane) | ~88 - 92 |
This table is illustrative, presenting expected values based on established chemical principles and data from analogous structures, not experimental data for the title compound.
Conformational Dynamics and Ring Strain within the Spiro[3.5]nonane System
The spiro[3.5]nonane framework is a conformationally constrained system, joining a highly strained four-membered ring with a flexible six-membered ring. nih.gov
The four-membered thietane 1,1-dioxide ring is expected to be nearly planar due to inherent angle strain.
The six-membered piperidine ring will likely adopt a chair conformation to minimize steric and torsional strain, though the spiro junction may cause some flattening at the quaternary carbon.
In derivatives where the nitrogen atom is substituted, the substituent could adopt either an axial or equatorial position, a preference that would be dictated by sterics and could be definitively determined by crystallography.
Intermolecular Interactions and Crystal Packing Motifs
In the solid state, the crystal packing would be governed by a combination of strong intermolecular forces.
Hydrogen Bonding: The secondary amine (N-H group) is a hydrogen bond donor, and the electronegative oxygen atoms of the sulfone group are strong hydrogen bond acceptors. This is expected to result in the formation of robust supramolecular assemblies, such as chains or sheets, which is a common packing motif for sulfonamides. nih.gov
Dipole-Dipole Interactions: The sulfone moiety creates a significant molecular dipole, leading to strong dipole-dipole interactions that would play a major role in stabilizing the crystal lattice. lumenlearning.comlibretexts.org
Chiroptical Spectroscopy for Absolute Stereochemical Assignment
The parent this compound molecule is achiral and thus optically inactive. However, should a chiral derivative be synthesized (e.g., by introducing a substituent that creates a stereocenter), chiroptical spectroscopy would be the paramount technique for assigning its absolute configuration.
Chiroptical spectroscopy measures the differential response of a chiral substance to left and right circularly polarized light. saschirality.org Key methods include:
Electronic Circular Dichroism (ECD): This technique measures the difference in absorption between left and right circularly polarized light in the UV-visible range, providing information about the stereochemistry around the molecule's chromophores.
Vibrational Circular Dichroism (VCD): As the infrared analog of ECD, VCD provides stereochemical information from the vibrational transitions of the molecule. nih.govscite.ai
To determine the absolute configuration of a chiral derivative, its experimental ECD or VCD spectrum would be recorded and compared against spectra predicted by quantum chemical calculations for each possible enantiomer (R and S). A successful match between the experimental and a calculated spectrum provides an unambiguous assignment of the absolute stereochemistry. saschirality.orgnih.gov
Theoretical and Computational Investigations of 6 Thia 2 Azaspiro 3.5 Nonane 6,6 Dioxide
Quantum Chemical Calculations of Electronic Structure and Energetics
For a molecule with the structural complexity of a spirocyclic sulfone, a common approach would involve geometry optimization to find the lowest energy conformation. Different basis sets, such as Pople-style (e.g., 6-31G*) or Dunning's correlation-consistent sets (e.g., cc-pVDZ), would be paired with a suitable functional (e.g., B3LYP or M06-2X) to accurately model the system.
Key parameters that would be calculated include:
Heat of Formation: This value indicates the thermodynamic stability of the molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial for predicting chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide, the sulfone group's oxygen atoms would be expected to be regions of high negative potential, while the hydrogen atoms of the azaspirocyclic framework would exhibit positive potential.
| Computational Parameter | Typical Method | Expected Insights for this compound |
| Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Determination of the most stable 3D structure, including bond lengths and angles. |
| HOMO-LUMO Energies | DFT | Prediction of reactivity and sites for chemical reactions. |
| Molecular Electrostatic Potential | DFT | Identification of electron-rich and electron-poor regions, guiding understanding of intermolecular interactions. |
| Heat of Formation | Ab initio methods (e.g., G3, G4) | Assessment of the molecule's thermodynamic stability. |
Molecular Dynamics Simulations for Conformational Landscapes and Flexibility
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations are employed to explore the conformational landscapes and flexibility of a molecule over time. For a spirocyclic system like this compound, which contains both a four-membered and a six-membered ring, conformational flexibility is a key characteristic.
An MD simulation would typically involve placing the molecule in a simulated solvent box (e.g., water) and solving Newton's equations of motion for each atom over a set period (nanoseconds to microseconds). This would allow for the observation of ring puckering, bond rotations, and other dynamic behaviors.
Key analyses from MD simulations would include:
Root Mean Square Fluctuation (RMSF): RMSF analysis would highlight the flexibility of different parts of the molecule. It would be expected that the six-membered ring would exhibit more conformational flexibility than the more rigid four-membered ring.
Principal Component Analysis (PCA): PCA can be used to identify the dominant collective motions within the molecule, providing a clearer picture of its primary modes of flexibility.
| Simulation Parameter | Purpose | Expected Findings for this compound |
| Simulation Time | To adequately sample conformational space | Likely in the range of 100 ns to 1 µs. |
| Force Field | To define interatomic potentials | A general force field like GAFF or a more specialized one could be used. |
| Solvent Model | To mimic physiological or reaction conditions | Explicit water models like TIP3P are common. |
| Analysis Metrics (RMSD, RMSF) | To quantify flexibility and stability | Higher RMSF values would be anticipated for the six-membered ring compared to the four-membered ring. |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to validate experimental findings or to aid in the identification of a compound.
NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental spectra, can help in assigning peaks to specific atoms within the molecule.
Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the peaks in an IR spectrum. For this compound, characteristic strong peaks would be predicted for the S=O stretching vibrations of the sulfone group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption in the UV-Vis spectrum. This can provide insights into the molecule's chromophores.
| Spectroscopic Technique | Computational Method | Key Predicted Features for this compound |
| ¹H and ¹³C NMR | DFT with GIAO | Prediction of chemical shifts for all hydrogen and carbon atoms. |
| Infrared (IR) | DFT (Frequency Calculation) | Prediction of vibrational frequencies, especially the characteristic S=O stretches. |
| UV-Visible | TD-DFT | Prediction of electronic absorption wavelengths. |
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface of a reaction to identify reactants, products, intermediates, and, crucially, transition states.
For instance, if one were to study the synthesis or a subsequent reaction of this molecule, computational methods could be used to:
Locate Transition States: Algorithms like the Berny optimization can be used to find the geometry of the transition state, which is the highest energy point along the reaction coordinate.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can confirm that a located transition state indeed connects the desired reactants and products on the potential energy surface.
This type of analysis would be invaluable for understanding the reactivity of the azaspirocyclic framework and the influence of the sulfone group on potential chemical transformations.
Chemical Reactivity and Derivatization Strategies for 6 Thia 2 Azaspiro 3.5 Nonane 6,6 Dioxide
Reactions Involving the Sulfur Dioxide Moiety and its Transformations
The thietane (B1214591) 1,1-dioxide ring is characterized by the strongly electron-withdrawing sulfonyl group, which significantly influences the reactivity of the entire moiety. This group activates the adjacent carbon atoms and can itself participate in various reactions.
The sulfone group is generally stable and unreactive toward many nucleophiles and electrophiles under standard conditions. However, its true utility lies in its ability to activate the α-protons for deprotonation. The electron-withdrawing nature of the sulfonyl group acidifies the protons on the carbons at the 5- and 7-positions, allowing for alkylation at these sites using a strong base followed by an electrophile. iomcworld.com
Furthermore, while direct nucleophilic attack on the sulfur atom of a cyclic sulfone is uncommon, related chemistries, such as twofold SNAr reactions on dibenzothiophene (B1670422) dioxides, have been reported to proceed via intermolecular SNAr reaction followed by intramolecular cyclization. acs.org This suggests that under specific conditions, the sulfur moiety can be a key player in complex transformations.
The thietane dioxide ring can undergo specific reactions leading to its opening. One of the most well-established reactions for cyclic sulfones is the Ramberg-Bäcklund reaction, which transforms α-halo sulfones into alkenes through extrusion of sulfur dioxide. iomcworld.com For 6-thia-2-azaspiro[3.5]nonane 6,6-dioxide, this would first require halogenation at the C5 or C7 position, followed by treatment with a base to induce ring contraction and SO₂ extrusion, potentially leading to a vinyl-substituted azetidine (B1206935) derivative.
Conversely, the formation of spirocyclic sulfones often involves radical cyclization pathways. rsc.org These methods can serve as a template for understanding potential ring-closing strategies to form the thietane dioxide ring from an appropriate acyclic precursor, highlighting the synthetic accessibility of the core structure.
Table 1: Representative Reactions of the Thietane Dioxide Moiety
| Reaction Type | Reagents & Conditions | Product Type | Research Finding |
|---|
Functionalization and Transformations of the Azacyclobutane Ring
The azetidine ring offers a prime site for introducing molecular diversity due to the reactivity of its nitrogen atom and the potential for substitution on its carbon framework.
The secondary amine in the azetidine ring is a versatile handle for functionalization. It can be readily N-alkylated or N-arylated under standard conditions. More importantly, it is often protected to prevent unwanted side reactions during modifications elsewhere on the molecule. Common protecting groups for azetidines include tert-butoxycarbonyl (Boc) and carbobenzyloxy (Cbz).
For instance, the synthesis of related azaspiro[3.5]nonane derivatives for biological screening frequently involves the use of an N-Boc protecting group, which can be introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) and subsequently removed under acidic conditions to liberate the free amine for further derivatization. nih.govbldpharm.com
While the carbon skeleton of the azetidine ring is less reactive than the nitrogen, substitutions are achievable. The development of methods for the functionalization of related spirocyclic azetidines, such as 2-azaspiro[3.3]heptanes, provides a blueprint for potential reactions. univ.kiev.uauniv.kiev.ua Synthetic approaches that allow for the introduction of functional groups like carboxylic acids or alcohols open the door to a wide range of subsequent chemical transformations. univ.kiev.ua For example, oxidation of a hydroxyl group to a ketone on the spirocyclic core has been demonstrated, creating a new point for diversification. univ.kiev.ua
Table 2: Functionalization Strategies for the Azetidine Ring
| Position | Reaction Type | Reagents & Conditions | Product Type | Research Finding |
|---|---|---|---|---|
| Nitrogen | N-Boc Protection | Boc₂O, Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Boc protected spirocycle | A standard and crucial step for managing reactivity in multi-step syntheses of related azaspirocycles. nih.govuniv.kiev.ua |
| Nitrogen | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl substituted spirocycle | A common method for derivatizing the secondary amine to build molecular complexity. nih.gov |
| Carbon | Oxidation | Dess-Martin periodinane | Spirocyclic Ketone | Efficient conversion of alcohol precursors to ketones on related spirocyclic systems has been reported. univ.kiev.ua |
Ring-Expansion and Ring-Contraction Methodologies on the Spirocyclic Core
Modifying the size of the rings within the spirocyclic system represents an advanced strategy for scaffold diversification. Such transformations can dramatically alter the three-dimensional shape and properties of the molecule.
Research on the synthesis of complex spirocyclic vinyl sulfones has shown that ring expansion can be achieved concurrently with functional group migration. rsc.org In a reported photocatalytic method, a cascade of radical cyclization followed by aryl migration and ring expansion transformed five- and six-membered rings into eight- and nine-membered rings fused to the spiro core. rsc.org Applying similar logic, a precursor to this compound could potentially be designed to undergo a similar expansion of the six-membered cyclohexane (B81311) ring, leading to a novel azaspirocyclic system containing a larger ring.
Table 3: Ring-Expansion Strategy for Related Spirocycles
| Reaction Type | Reagents & Conditions | Structural Transformation | Research Finding |
|---|---|---|---|
| Photocatalytic Radical Cyclization / Ring Expansion | fac-Ir(ppy)₃, Blue LEDs, Na₂HPO₄ in DCM/H₂O | Transformation of a six-membered ring into a nine-membered ring fused to a spirocyclic sulfone. | A method to access medium-sized ring-fused spirocyclic vinyl sulfones has been developed. rsc.org |
Research into Biological Interactions and Mechanisms of Action of 6 Thia 2 Azaspiro 3.5 Nonane 6,6 Dioxide Analogs
Exploration of Potential Biological Activities in Pre-clinical Research Models
Pre-clinical studies on analogs of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide have demonstrated a range of biological effects, most notably in the realms of antimicrobial and anticancer research.
The sulfonamide group is a well-established pharmacophore in antimicrobial agents, and its incorporation into spirocyclic structures has yielded compounds with noteworthy activity. The primary mechanism of action for many sulfonamide-based antibiotics is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. youtube.compexacy.com By mimicking the natural substrate, p-aminobenzoic acid (PABA), these drugs competitively inhibit the enzyme, leading to a bacteriostatic effect. youtube.compexacy.com
Research into various heterocyclic derivatives containing a sulfonamide moiety has shown activity against both Gram-positive and Gram-negative bacteria. acu.edu.in For instance, certain sulfonamide-containing benzothiazole (B30560) derivatives have demonstrated potent antibacterial activity, with minimum inhibitory concentration (MIC) values in the range of 15.5–31.25 µg/mL. acu.edu.in Structure-activity relationship (SAR) studies have revealed that the presence of electron-withdrawing groups on the phenyl ring can enhance antibacterial properties. acu.edu.in
Furthermore, spiro-β-lactams, which share structural similarities with the target compound's analogs, have been investigated as mechanism-based inhibitors of serine β-lactamases. nih.gov Some of these compounds have shown potent in vitro activity against bacteria that produce Class A and Class C β-lactamases. nih.gov The antimicrobial potential of spiro compounds is not limited to bacteria; certain spiro-lactams have also been identified with promising activity against Plasmodium, the parasite responsible for malaria, and the Human Immunodeficiency Virus (HIV). nih.gov
| Analog Class | Organism(s) | Observed Activity | Reference |
|---|---|---|---|
| Sulfonamide-containing benzothiazoles | Gram-positive and Gram-negative bacteria | MIC values in the range of 15.5–31.25 µg/mL. acu.edu.in | acu.edu.in |
| Spiro-β-lactams | Class A and C β-lactamase-producing bacteria | Potent in vitro inhibition of β-lactamases. nih.gov | nih.gov |
| Spiro-lactams | Plasmodium | Promising antiplasmodial activity with IC50 < 3.5 µM. nih.gov | nih.gov |
| Spiro-4H-pyran derivatives | Staphylococcus aureus and Streptococcus pyogenes | A cytosine derivative of spiroaminopyran showed good activity with MICs of 32 and 64 µg/mL, respectively. nih.gov | nih.gov |
The structural motifs present in analogs of this compound have also been explored for their anticancer properties. Sulfonamides have been investigated as anticancer agents due to their ability to inhibit carbonic anhydrases, which are involved in pH regulation in tumor tissues. dntb.gov.ua The acidic extracellular environment of tumors is a key factor in cancer cell survival and proliferation, and by targeting carbonic anhydrases, these compounds can disrupt this process. dntb.gov.ua
Spirocyclic sulfonamides have been designed as potent and selective inhibitors of the protein kinase Akt, a key node in cell survival pathways that is often dysregulated in cancer. nih.gov Through structure-based design, researchers have developed spirochromane derivatives that exhibit favorable Akt potency and high selectivity over other kinases like PKA. nih.gov
Additionally, fused thiophene (B33073) derivatives, which can be considered structural analogs, have been evaluated as dual inhibitors of VEGFR-2 and Akt, two important targets in cancer therapy. mdpi.com Certain compounds in this class have shown promising antiproliferative activity against liver and prostate cancer cell lines, inducing cell cycle arrest and apoptosis. mdpi.com The anticancer activity of such compounds is often linked to their ability to generate reactive oxygen species and induce apoptosis through mitochondrial pathways. mdpi.com
| Analog Class | Cancer Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Spirocyclic sulfonamides | Not specified | Potent and selective inhibition of Akt. nih.gov | nih.gov |
| Fused thiophene derivatives | HepG2 (liver) and PC-3 (prostate) | Dual inhibition of VEGFR-2 and Akt, induction of apoptosis. mdpi.com | mdpi.com |
| Benzofuran (B130515) derivatives | Various, including A549 (lung) and HepG2 (liver) | Induction of apoptosis, generation of reactive oxygen species. mdpi.com | mdpi.com |
In Vitro Molecular Target Identification and Binding Affinity Studies
The biological activities of these analogs are underpinned by their specific interactions with molecular targets, which have been elucidated through in vitro studies.
A primary area of investigation for sulfonamide-containing analogs has been their ability to inhibit various enzymes. As previously mentioned, the inhibition of bacterial dihydropteroate synthase is a classic mechanism for sulfonamide antibiotics. youtube.compexacy.com
In the context of anticancer and other therapeutic applications, carbonic anhydrase (CA) inhibition is a key focus. nih.gov Spirocyclic sulfonamides have been shown to be potent inhibitors of human CA isoforms, such as hCA II and hCA VII, with inhibition constants (Ki) in the low to sub-nanomolar range. nih.gov
Another important class of enzymes targeted by related analogs are the β-lactamases. Spirocyclopropyl β-lactams have been designed as mechanism-based inhibitors of these enzymes, which are responsible for bacterial resistance to β-lactam antibiotics. nih.gov These compounds have demonstrated potent in vitro activity against AmpC β-lactamase. nih.gov
| Analog Class | Enzyme Target | Therapeutic Area | Reference |
|---|---|---|---|
| Sulfonamides | Dihydropteroate Synthase | Antibacterial | youtube.compexacy.com |
| Spirocyclic sulfonamides | Carbonic Anhydrases (hCA II, hCA VII) | Anticancer, Neuropathic pain | nih.gov |
| Spirocyclopropyl β-lactams | Serine β-lactamases (e.g., AmpC) | Antibacterial (resistance breaking) | nih.gov |
| Spirocyclic sulfonamides | Akt (Protein Kinase B) | Anticancer | nih.gov |
Understanding the binding of these analogs to their protein targets is crucial for rational drug design. For sulfonamide inhibitors of carbonic anhydrase, the sulfonamide group typically coordinates to the zinc ion in the enzyme's active site, while the rest of the molecule forms interactions with surrounding amino acid residues, contributing to binding affinity and selectivity.
In the case of spirocyclic sulfonamides as Akt inhibitors, structure-based design and X-ray crystallography have been employed to understand and improve their binding. nih.gov These studies have enabled the optimization of substituents on the spirocyclic scaffold to enhance potency and selectivity against other kinases. nih.gov
For spiro-β-lactam inhibitors of β-lactamases, the mechanism involves the formation of an intermediate that can cross-link with amino acid residues in the active site of the enzyme. nih.gov This covalent modification leads to irreversible inhibition of the enzyme.
Cellular Mechanism of Action Investigations
At the cellular level, the effects of these analogs are a direct consequence of their molecular interactions. For antibacterial sulfonamides, the inhibition of folic acid synthesis depletes the bacterial cell of essential precursors for DNA and protein synthesis, ultimately halting its growth and replication. youtube.compexacy.com
In cancer cells, the inhibition of Akt by spirocyclic sulfonamides blocks downstream signaling pathways that promote cell survival and proliferation, leading to apoptosis. nih.govmdpi.com Similarly, the dual inhibition of VEGFR-2 and Akt by fused thiophene derivatives disrupts angiogenesis and cell survival signals, culminating in cell cycle arrest and programmed cell death. mdpi.com The induction of apoptosis by some of these compounds has been confirmed by assays that measure the activation of caspases, key executioner enzymes in the apoptotic cascade. mdpi.com Furthermore, some benzofuran derivatives, as analogs, have been shown to induce cell cycle arrest at the G2/M or S phases in different cancer cell lines. mdpi.com
Cell-based Assays for Target Engagement and Pathway Modulation
To understand the biological effects of new chemical entities, a variety of cell-based assays are typically employed. These assays are crucial for determining if a compound interacts with its intended molecular target within a cellular environment and for assessing its impact on specific signaling pathways.
For analogs of this compound, initial studies would likely involve cytotoxicity assays, such as the MTT assay, to determine the concentration range at which the compounds affect cell viability. nih.gov Subsequently, more specific assays would be utilized to probe target engagement. Techniques like the cellular thermal shift assay (CETSA) or NanoBRET (Nano Bioluminescence Resonance Energy Transfer) could be used to confirm direct binding of the compounds to a putative target protein inside intact cells. acs.org
Once target engagement is confirmed, pathway modulation would be assessed. This could involve reporter gene assays, where the expression of a reporter gene is linked to the activity of a specific transcription factor in a signaling pathway. Alternatively, methods like Western blotting or qPCR could be used to measure changes in the expression or phosphorylation status of key proteins within a pathway of interest following treatment with the compounds. acs.orgacs.org
Investigations of Cellular Uptake and Intracellular Localization
The efficacy of a drug is highly dependent on its ability to reach its site of action within the cell. Therefore, studies on cellular uptake and intracellular localization are a critical component of drug development. For novel compounds like this compound analogs, researchers would typically employ fluorescently labeled versions of the compounds to visualize their entry and distribution within cells using techniques like confocal microscopy.
These studies would aim to determine the primary mechanisms of cellular entry, which could include passive diffusion across the cell membrane or active transport processes such as endocytosis. To distinguish between these pathways, experiments are often conducted at different temperatures (as active transport is energy-dependent and reduced at lower temperatures) and in the presence of specific inhibitors of various uptake routes (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis).
Once inside the cell, the specific subcellular localization of the compounds would be determined by co-staining with fluorescent markers for different organelles, such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes. This information is vital for understanding the compound's mechanism of action and potential off-target effects.
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Effects
Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. These studies involve the systematic modification of the chemical structure of a molecule and the subsequent evaluation of these changes on its biological activity. nih.gov
For the this compound scaffold, SAR studies would involve the synthesis of a library of analogs with variations at different positions of the spirocyclic core. For instance, substituents on the azaspiro ring or modifications to the sulfone group could be explored. The goal is to identify which structural features are essential for biological activity and which can be modified to improve properties such as potency, selectivity, and metabolic stability. nih.govyoutube.com
The data from these studies are often compiled into tables to clearly visualize the impact of different chemical modifications on a particular biological endpoint, such as inhibitory concentration (IC50) or binding affinity (Ki). nih.gov This systematic approach allows medicinal chemists to build a comprehensive understanding of the SAR, guiding the rational design of more effective and safer therapeutic agents. nih.gov For example, a study on spirocyclic sulfonamides as Akt inhibitors successfully utilized structure-based design to enhance selectivity against a related kinase, PKA. nih.gov Similarly, research on other sulfonamides has elucidated their mechanism of action as competitive inhibitors of dihydropteroate synthase in bacteria. youtube.comdrugbank.com
A hypothetical SAR table for analogs of this compound might look like the following, illustrating how different substituents could influence a hypothetical biological activity:
| Compound | R1 | R2 | Biological Activity (IC50, µM) |
| Analog 1 | H | H | >100 |
| Analog 2 | CH3 | H | 50 |
| Analog 3 | H | CH3 | 75 |
| Analog 4 | CH3 | CH3 | 25 |
| Analog 5 | F | H | 40 |
This iterative process of design, synthesis, and testing is central to modern drug discovery and would be essential in exploring the therapeutic potential of the this compound chemical class.
Advanced Applications of 6 Thia 2 Azaspiro 3.5 Nonane 6,6 Dioxide Scaffolds in Chemical Biology and Medicinal Chemistry Research
Utilization as Conformational Restricting Elements in Drug Design
A fundamental strategy in drug design is to enhance binding affinity and selectivity by reducing the conformational flexibility of a ligand. The rigid spirocyclic framework of 6-thia-2-azaspiro[3.5]nonane 6,6-dioxide is exceptionally well-suited for this purpose. By incorporating this scaffold, medicinal chemists can lock the relative orientation of substituents, thereby pre-organizing the molecule into a conformation that is favorable for binding to a biological target. This reduction in the entropic penalty upon binding can lead to a significant increase in potency.
The structural motifs found in spirocycles enable precise control over the spatial arrangement of "exit vectors"—the points from which chemical substituents extend from the core scaffold. nih.gov This precise control is critical for optimizing interactions with specific pockets and residues within a protein's binding site. For instance, in the development of inhibitors for the SARS-CoV-2 3C-like protease, spirocyclic cores, including the related 6-azaspiro[3.5]nonane, were used to correctly position fragments to engage with enzyme subsites, demonstrating the power of this approach. nih.gov The this compound scaffold offers a high fraction of sp³-hybridized carbons (Fsp³), a desirable feature for creating drug candidates that "escape from flatland" and explore new, untapped regions of chemical space. researchgate.net
Role as Bioisosteric Replacements for Other Heterocyclic Systems
Bioisosterism, the strategy of replacing a functional group or substructure with another that has similar physical or chemical properties, is a cornerstone of lead optimization. The this compound scaffold can serve as a novel bioisosteric replacement for more common heterocyclic systems, such as substituted piperidines or morpholines, thereby modulating a molecule's properties to improve its pharmacological profile.
The key to successful bioisosterism lies in understanding which molecular parameters are critical for a compound's activity. epo.org The replacement of a phenyl ring with saturated bioisosteres like bicyclo[2.2.2]octane has been shown to improve physicochemical properties, including increased water solubility and enhanced metabolic stability. enamine.net Similarly, the this compound scaffold introduces several useful features:
Increased 3D Character : Its non-planar, rigid structure can improve aqueous solubility and reduce the likelihood of metabolic oxidation often associated with flat aromatic rings. ucl.ac.uk
Novel Physicochemical Properties : The sulfone group is a strong hydrogen bond acceptor, while the azetidine (B1206935) nitrogen can act as a hydrogen bond acceptor or, when protonated, a donor. This combination offers a different electronic and steric profile compared to traditional heterocycles.
Vectorial Diversity : The spirocyclic junction allows for the projection of substituents into different spatial regions than would be possible from a simple monocyclic ring, potentially leading to new, productive interactions with a target protein.
This approach has been validated with other spirocycles; for example, 2-oxa-6-azaspiro[3.3]heptane has been successfully used as a bioisostere for morpholine.
Integration into Fragment-Based Drug Discovery and Lead Optimization Programs
Fragment-based drug discovery (FBDD) has emerged as a powerful method for identifying high-quality lead compounds, starting from small, low-molecular-weight fragments that bind weakly but efficiently to a target. frontiersin.org The this compound scaffold is an ideal candidate for inclusion in 3D fragment libraries designed to overcome the limitations of predominantly flat, 2D fragments. researchgate.net
The core scaffold itself aligns well with the principles of FBDD, such as the "Rule of Three," as shown in the table below.
| Property | "Rule of Three" Guideline | This compound Value |
| Molecular Weight | < 300 Da | 175.25 g/mol chemscene.com |
| cLogP | ≤ 3 | Predicted to be low |
| Hydrogen Bond Donors | ≤ 3 | 1 (amine N-H) |
| Hydrogen Bond Acceptors | ≤ 3 | 3 (two sulfone oxygens, one nitrogen) |
In an FBDD campaign, identifying a fragment hit is only the first step. The subsequent process of growing or linking fragments into a more potent, drug-like molecule is where the this compound scaffold can be particularly valuable. nih.govmdpi.com It can be used as a central scaffold onto which identified fragments are merged, or it can be appended to an initial fragment hit to explore interactions in adjacent binding pockets. Its rigid nature ensures that the growth vectors are well-defined, facilitating structure-based design and accelerating the lead optimization process. nih.gov
Development of Chemical Probes and Tools for Biological Pathway Interrogation
Chemical probes are essential tools for dissecting complex biological processes. They are small molecules designed to interact with a specific protein target, enabling researchers to study its function in a cellular context. The this compound scaffold possesses key features that make it an attractive core for the design of sophisticated chemical probes.
The secondary amine of the azetidine ring provides a versatile chemical handle for modification. This site can be readily functionalized with various moieties without significantly altering the core's geometry, including:
Reporter Tags : Fluorophores or biotin (B1667282) can be attached to allow for visualization or affinity purification of the target protein.
Reactive Groups : Photo-affinity labels or other covalent warheads can be incorporated for irreversible target labeling and identification.
Linkers : Polyethylene glycol (PEG) or other linkers can be added to modulate solubility or for use in developing PROTACs (Proteolysis Targeting Chimeras).
The rigidity of the spirocyclic core ensures that the appended functional group is held at a defined distance and orientation relative to the pharmacophoric elements of the molecule. This precision is critical for designing probes that retain high affinity and selectivity for their intended target, minimizing off-target effects and leading to more reliable biological data.
Application as Building Blocks for the Synthesis of Complex Natural Product Analogs
Natural products have historically been a rich source of inspiration for drug development. However, their structural complexity often makes them difficult to synthesize and optimize. A common strategy is to design and synthesize simplified analogs that retain the key biological activity of the parent natural product but are more synthetically tractable.
The this compound scaffold can serve as a valuable building block in this context. It can be used to replace a complex or stereochemically challenging portion of a natural product while mimicking its spatial and electronic properties. For example, the rigid spirocyclic core could be used to lock a flexible side chain of a natural product into its bioactive conformation, thereby enhancing potency. The sulfone and amine functionalities provide opportunities to replicate critical hydrogen bonding interactions that are essential for the natural product's mechanism of action. By replacing a labile or metabolically susceptible part of a natural product with this robust, synthetic scaffold, chemists can create analogs with improved drug-like properties, such as enhanced stability and better pharmacokinetics.
Future Research Directions and Emerging Opportunities for 6 Thia 2 Azaspiro 3.5 Nonane 6,6 Dioxide
Development of Novel Asymmetric Synthesis Methodologies
The biological activity of chiral molecules is often stereospecific. Therefore, the development of enantioselective synthetic routes to access specific stereoisomers of 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide is a critical area for future research. While the synthesis of various azaspirocycles has been reported, including some thia-azaspiro derivatives, methodologies for the asymmetric synthesis of the target compound are not yet established. clockss.orgnih.gov
Future efforts could focus on several promising strategies:
Chiral Auxiliaries: The use of chiral auxiliaries, such as sulfoximines, has proven effective in the modular asymmetric synthesis of functionalized azaspirocycles. nih.gov This approach could be adapted to control the stereochemistry during the construction of the spirocyclic core of this compound.
Organocatalysis: Asymmetric organocatalysis represents a powerful tool for the enantioselective synthesis of complex molecules. sigmaaldrich.com The development of organocatalytic methods for the key ring-forming reactions would be a significant advancement. For instance, cinchona alkaloid-derived catalysts have been successfully employed in the enantioselective synthesis of spirocyclic oxindoles. researchgate.net
Transition Metal Catalysis: Palladium-catalyzed asymmetric allylic alkylation has been used to create enantioenriched α-difunctionalized cyclic sulfones. ambeed.com Investigating similar transition metal-catalyzed reactions could provide a direct route to chiral this compound.
Enzymatic Resolution: For racemic mixtures, enzymatic resolution using lipases can be an effective method to separate enantiomers, a technique that has been applied to the synthesis of other spirocyclic compounds.
Exploration of New Reactivity Modes and Selective Derivatization
The sulfone and amine functionalities in this compound offer multiple sites for chemical modification, enabling the creation of diverse analogue libraries for biological screening. Future research should explore the selective derivatization of this scaffold.
Key areas of exploration include:
N-Functionalization: The secondary amine in the azaspiro ring is a prime handle for derivatization. Acylation, alkylation, and arylation reactions can be employed to introduce a variety of substituents, which can significantly impact biological activity.
α-Functionalization of the Sulfone: The carbon atoms alpha to the sulfone group can potentially be functionalized. The development of methods for the selective introduction of substituents at these positions would greatly expand the chemical space accessible from this scaffold.
Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the spirocyclic system under various conditions could lead to novel molecular frameworks. For example, ring-rearrangement metathesis has been used to assemble diverse and intricate spirocyclic structures. nih.gov
Multicomponent Reactions: The development of one-pot multicomponent reactions to assemble functionalized 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been reported, showcasing an efficient strategy to build complexity. nih.govmdpi.com Similar approaches could be envisioned for the synthesis of derivatives of this compound.
Advanced Mechanistic Biological Studies and Target Deconvolution
While the biological activity of this compound itself has not been extensively reported, related spirocyclic sulfones and thia-azaspirocycles have shown promise in various therapeutic areas. nih.govmdpi.com A crucial future direction is the comprehensive biological evaluation of this compound and its derivatives to identify potential therapeutic applications.
This would involve:
Broad Biological Screening: Initial screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel activities. For example, a class of spirocyclic heterocyclic sulfones has been identified as potent ROMK inhibitors for use as diuretics. nih.gov
Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its effect. This could involve techniques such as enzyme kinetics, binding assays, and cellular imaging.
Target Deconvolution: For compounds identified through phenotypic screening, identifying the specific molecular target is a critical step. This can be achieved through methods like affinity chromatography, chemical proteomics, and genetic approaches.
Apoptosis and Cell Cycle Analysis: Given that some azaspirocycles have shown potential as antitumor agents, investigating the effects of this compound derivatives on cell cycle progression and apoptosis in cancer cell lines would be a valuable avenue of research. univ.kiev.ua
Design of Next-Generation Analogues with Enhanced Biological Specificity
Based on the findings from initial biological screenings and mechanistic studies, the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties will be a key focus. The inherent three-dimensionality of the spirocyclic scaffold provides a unique opportunity to optimize interactions with biological targets. researchgate.net
Strategies for analogue design include:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the azaspiro ring and exploring different stereoisomers will help to elucidate the key structural features required for biological activity. The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists have demonstrated the power of SAR in optimizing potency. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can improve properties such as metabolic stability and bioavailability. For instance, 2-azaspiro[3.3]heptane has been used as a bioisostere for piperidine (B6355638) in drug design.
Computational Modeling: Molecular docking and other computational techniques can be used to predict how analogues will bind to their target and to guide the design of more potent and selective compounds.
Potential in Materials Science or Catalyst Development (if applicable to this specific compound class's unique properties)
While the primary focus for many heterocyclic compounds is in medicinal chemistry, the unique structural and electronic properties of this compound may also lend themselves to applications in materials science and catalysis.
Potential areas for exploration include:
Ligand Development for Catalysis: The nitrogen and sulfone oxygen atoms could potentially coordinate with metal centers, making derivatives of this compound interesting candidates as ligands for asymmetric catalysis.
Novel Polymer Building Blocks: The rigid spirocyclic core could be incorporated into polymers to create materials with unique thermal and mechanical properties.
Organocatalysis: Sulfones have been shown to be versatile in organocatalytic asymmetric reactions. univ.kiev.ua The chiral derivatives of this compound could be investigated as novel organocatalysts.
Q & A
Q. What are the established synthetic routes for 6-Thia-2-azaspiro[3.5]nonane 6,6-dioxide, and what analytical techniques are critical for confirming its structure?
Methodological Answer: Synthesis typically involves ring-closing strategies using sulfur-containing precursors. For example, thiol-ene cyclization or oxidation of spirocyclic thioethers to sulfones can yield the 6,6-dioxide moiety. Key steps include:
- Oxidative conditions : Use hydrogen peroxide or ozone to oxidize thioether intermediates to sulfones .
- Ring closure : Employ Buchwald-Hartwig amination or Mitsunobu reactions to form the azaspiro scaffold .
Characterization : - NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm proton environments and quaternary carbons.
- X-ray crystallography for unambiguous structural elucidation, especially for stereochemical assignments .
- High-resolution mass spectrometry (HRMS) to verify molecular mass and purity .
Q. How can researchers optimize the yield of this compound during synthesis?
Methodological Answer: Yield optimization requires addressing:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict temperature control to avoid side reactions .
- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) improve coupling efficiency in spirocycle formation .
- Oxidation control : Gradual addition of oxidizing agents (e.g., Oxone®) minimizes over-oxidation byproducts. Monitor reaction progress via TLC or in situ IR spectroscopy .
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What computational methods are employed to predict the binding affinity of this compound derivatives to biological targets like Sigma receptors?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Focus on the sulfone group’s electrostatic interactions with polar residues in the Sigma-1 receptor binding pocket .
- Molecular dynamics (MD) simulations : Run 100-ns trajectories (AMBER or GROMACS) to assess binding stability. Analyze hydrogen bonding and hydrophobic contacts using tools like VMD .
- Free energy calculations : Apply MM/GBSA or MM/PBSA to estimate binding free energy, prioritizing derivatives with ΔG < −8 kcal/mol .
Q. How can contradictory results in the pharmacological activity of spirocyclic compounds like this compound be systematically analyzed?
Methodological Answer: Contradictions often arise from assay variability or structural nuances. Resolve by:
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time). For example, discrepancies in Sigma receptor affinity may stem from differences in radioligand concentrations (e.g., [³H]DTG vs. ³H-pentazocine) .
- Structural benchmarking : Compare activity of 6-Thia-2-azaspiro derivatives with known Sigma ligands (e.g., PD144418) to validate target engagement .
- Meta-analysis : Use tools like RevMan to aggregate data across studies and identify outliers. Apply funnel plots to detect publication bias .
Q. What strategies are recommended for designing spirocyclic analogs of this compound to enhance selectivity towards neurological targets?
Methodological Answer:
- Ring-size variation : Synthesize 6-Thia-3-azaspiro[4.5]decane analogs to probe steric effects in the Sigma receptor’s hydrophobic cleft .
- Substituent engineering : Introduce fluorinated or methyl groups at the 2-position to improve blood-brain barrier permeability (logP < 3.5) .
- Bioisosteric replacement : Replace the sulfone group with phosphonate or trifluoromethyl moieties to modulate polarity and binding kinetics .
- In vivo validation : Test analogs in rodent models of neuropathic pain (e.g., chronic constriction injury) using von Frey filaments for mechanical allodynia assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
